Cas no 16348-04-2 (1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione)
1-(4-Methylphenyl)-1,3-diazinane-2,4,6-trione is a heterocyclic organic compound featuring a diazinane core substituted with a 4-methylphenyl group. This structure imparts stability and reactivity, making it useful in synthetic chemistry and pharmaceutical applications. The compound's trione functionality provides multiple sites for chemical modification, enabling its role as an intermediate in the synthesis of more complex molecules. Its aromatic methylphenyl substituent enhances solubility in organic solvents, facilitating purification and handling. The compound's well-defined crystalline properties ensure consistent performance in research and industrial processes. Its balanced reactivity profile makes it suitable for controlled transformations, particularly in medicinal chemistry and material science applications.

16348-04-2 structure
Product name:1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-METHYLPHENYL)PYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE
- 1-p-Tolyl-pyrimidine-2,4,6-trione
- 1-(4-methylphenyl)-1,3,5-trihydropyrimidine-2,4,6-trione
- 1-(p-Tolyl)-barbitursaeure
- 1-p-tolyl-barbituric acid
- 1-p-Tolyl-barbitursaeure
- 1-p-tolylpyrimidine-2,4,6-trione
- AC1M3UBE
- F1912-0022
- Oprea1_268568
- SureCN125195
- AKOS B028776
- IFLAB-BB F1912-0022
- 1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- 1-p-tolylpyrimidine-2,4,6(1H,3H,5H)-trione
- SMR000069572
- 1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- STK353609
- SR-01000495288
- SCHEMBL125195
- 16348-04-2
- MLS000059200
- AB00083908-01
- AKOS000288861
- CS-0074293
- 1-(p-tolyl)hexahydropyrimidine-2,4,6-trione
- Cambridge id 5394458
- N-(4-Toyl)barbituric Acid
- DTXSID60367166
- SDCCGMLS-0030982.P002
- EN300-230464
- BBL041060
- CHEMBL1569691
- SR-01000495288-1
- HMS2436J16
-
- MDL: MFCD00815752
- Inchi: InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
- InChI Key: WLGYFVCNEFNYKO-UHFFFAOYSA-N
- SMILES: CC1=CC=C(N2C(CC(NC2=O)=O)=O)C=C1
Computed Properties
- Exact Mass: 218.0692
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 66.5Ų
Experimental Properties
- Density: 1.334
- Refractive Index: 1.587
- PSA: 66.48
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337358-1g |
1-p-Tolyl-pyrimidine-2,4,6-trione |
16348-04-2 | 95%+ | 1g |
$974 | 2021-08-18 | |
Enamine | EN300-755189-1.0g |
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
16348-04-2 | 1.0g |
$381.0 | 2023-03-17 | ||
Life Chemicals | F1912-0022-2.5g |
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
16348-04-2 | 95% | 2.5g |
$760.0 | 2023-09-06 | |
Chemenu | CM337358-100mg |
1-p-Tolyl-pyrimidine-2,4,6-trione |
16348-04-2 | 95%+ | 100mg |
$204 | 2023-02-02 | |
Chemenu | CM337358-250mg |
1-p-Tolyl-pyrimidine-2,4,6-trione |
16348-04-2 | 95%+ | 250mg |
$291 | 2023-02-02 | |
Chemenu | CM337358-1g |
1-p-Tolyl-pyrimidine-2,4,6-trione |
16348-04-2 | 95%+ | 1g |
$750 | 2023-02-02 | |
Enamine | EN300-230464-0.05g |
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
16348-04-2 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
Enamine | EN300-755189-0.05g |
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
16348-04-2 | 0.05g |
$89.0 | 2023-03-17 | ||
Enamine | EN300-755189-5.0g |
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
16348-04-2 | 5.0g |
$1038.0 | 2023-03-17 | ||
Matrix Scientific | 136211-2.500g |
1-p-Tolyl-pyrimidine-2,4,6-trione, 95%+ |
16348-04-2 | 95% | 2.500g |
$762.00 | 2023-09-06 |
1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione Related Literature
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
16348-04-2 (1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione) Related Products
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk
